molecular formula C7H12O3 B071619 Methyl cis-3-hydroxycyclopentane-1-carboxylate CAS No. 174292-59-2

Methyl cis-3-hydroxycyclopentane-1-carboxylate

Cat. No. B071619
M. Wt: 144.17 g/mol
InChI Key: ASZRODBLMORHAR-RITPCOANSA-N
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Description

Methyl cis-3-hydroxycyclopentane-1-carboxylate is a compound of interest in organic chemistry due to its structural and functional significance. It serves as a key intermediate in the synthesis of various cyclic and acyclic organic compounds, offering insights into stereochemical behaviors and reaction mechanisms.

Synthesis Analysis

The synthesis of cyclohexanecarboxylates, including compounds similar to Methyl cis-3-hydroxycyclopentane-1-carboxylate, involves strategies like cis-α-glycolation using oxidizing agents. This process yields mixtures of dihydroxycyclopentane carboxylates, which are crucial for further derivatization and applications in synthetic organic chemistry (Philp & Robertson, 1977).

Molecular Structure Analysis

Raman spectroscopy has been employed to investigate the conformations of similar cyclohexanecarboxylates, revealing the existence of conversion isomers and providing insight into molecular structure through vibrational spectroscopy (Batuev et al., 1959).

Chemical Reactions and Properties

Research into the bromination and epoxydation of cyclohexene carboxylic acids and their derivatives has provided valuable data on stereochemical outcomes of such reactions. These studies reveal how the electron-withdrawing carboxyl group influences the reactivity and orientation of subsequent chemical transformations, shedding light on the chemical behavior of Methyl cis-3-hydroxycyclopentane-1-carboxylate (Bellucci et al., 1972).

Physical Properties Analysis

The physical properties of cyclopentane derivatives, including solubility, melting and boiling points, and optical activity, are critical for their application in synthetic chemistry. These properties are often determined experimentally and contribute to the understanding of how structural variations affect the compound's phase behavior and interactions with solvents.

Chemical Properties Analysis

The enantioselective synthesis and characterization of related cyclopentene and cyclopentanone derivatives highlight the chemical properties of these compounds, such as reactivity towards enantioselective hydrolysis, and the influence of stereochemistry on chemical transformations. These studies provide a foundation for understanding the reactivity and potential applications of Methyl cis-3-hydroxycyclopentane-1-carboxylate in the synthesis of biologically active molecules and materials (Craig et al., 2012).

Scientific Research Applications

  • Conformational Studies : Methyl cis-3-hydroxycyclopentane-1-carboxylate has been studied for its conformational properties. For example, Batuev et al. (1959) investigated the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, finding mixtures of conversion isomers with predominance in specific conformations (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).

  • Tosylation Studies : Philp & Robertson (1977) conducted tosylation studies on Mono- and Di-hydroxycyclopentanecarboxylates, revealing details about the reactions and structural properties of these compounds (Philp & Robertson, 1977).

  • Synthetic Methods : Takaya, Yoshimoto, & Imoto (1967) described convenient syntheses of 1,2-Ureylenecyclopentane derivatives, including methyl cis-3-hydroxycyclopentane-1-carboxylate, highlighting methods for creating these complex molecules (Takaya, Yoshimoto, & Imoto, 1967).

  • Enzymatic Reactions : Forró, Galla, & Fülöp (2013) explored the enzymatic reactions of β-hydroxy esters, including methyl cis-3-hydroxycyclopentane-1-carboxylate, with Candida antarctica lipase B, demonstrating the potential for biocatalysis in synthesis processes (Forró, Galla, & Fülöp, 2013).

  • Stereochemical Analysis : The stereochemical aspects of methyl cis-3-hydroxycyclopentane-1-carboxylate and its derivatives have been a focus in several studies. For instance, Gong et al. (2020) achieved highly diastereoselective synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols, demonstrating the importance of stereochemistry in chemical synthesis (Gong et al., 2020).

  • Photochemical Reactions : Leong, Imagawa, Kimoto, & Kawanisi (1973) studied the photo-induced addition of acetic acid to cyclohexene derivatives, including methyl cis-3-hydroxycyclopentane-1-carboxylate, revealing insights into the behavior of these compounds under light-induced conditions (Leong, Imagawa, Kimoto, & Kawanisi, 1973).

Safety And Hazards

The safety and hazards of “Methyl cis-3-hydroxycyclopentane-1-carboxylate” are indicated by its hazard statements: H302, H315, H319, H320, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, specific target organ toxicity, and respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRODBLMORHAR-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cis-3-hydroxycyclopentane-1-carboxylate

CAS RN

79598-73-5
Record name NSC44107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-oxocyclopentanecarboxylate (9.58 g, 67.5 mmol) in THF (100 ml) was added to a slurry of sodium borohydride (3.8 g, 100 mmol) in THF (100 ml). The mixture was stirred at 23° C. for 2 h, cooled to 0° C. and acidified to pH 6 with 1M hydrochloric acid. The mixture was extracted with EtOAc (2×100 ml) and the organic extracts were washed with water and saturated sodium chloride (100 ml each). The extracts were dried and the solvent was evaporated in vacuo to give the title compound as a colorless liquid, 6.66 g (68% yield), (a mixture of two isomers); ir (liq.) νmax : 3450, 1725 cm-1 : 1Hmr (CDCl3) δ: 4.30 (m, 1H, H-3), 3.70-3.67 (2×s, 3H, OMe), 2.9 (m, 1H, H-1), 2.8 (s, 1 H, OH) and 2.3-1.6 ppm (m, 6H, CH2).
Quantity
9.58 g
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3.8 g
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100 mL
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100 mL
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Yield
68%

Synthesis routes and methods II

Procedure details

Sodium borohydride (442.6 mg, 11.70 mmol) was added portionwise to a solution of methyl 3-oxocyclopentane-carboxylate A-10 (1.66 g, 11.70 mmol) in absolute ethanol (42.0 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 90 mins, then quenched slowly with a 1 N aqueous solution of hydrogen chloride (10 mL), and concentrated to ca. 15 mL under reduced pressure. The aqueous layer was extracted with methylene chloride (3×50 mL); the combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure to give crude methyl 3-hydroxycyclopentanecarboxylate A-11 as a yellow oil (1.33 g, Yield=79%). This material was used for next step without purification. MS (ESI), [M+1]+ 145.
Quantity
442.6 mg
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reactant
Reaction Step One
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0 (± 1) mol
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Quantity
42 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3-oxo-cyclopentanecarboxylic acid methyl ester (2.0 g, 1.0 eq) was dissolved in methanol (15 mL) and cooled to 0° C. NaBH4 (0.53 g) was added and the mixture was stirred at 0° C. for 30 min. The mixture was quenched with acetic acid (0.5 mL) and the methanol was evaporated. The residue was taken up in ethyl acetate, washed with water, dried and evaporated. Purification by flash chromatography on silica gel with a dichloromethane/ethyl acetate gradient yielded the title compound as mixture of the cis and trans isomers. Colorless liquid, 1.6 g, 78%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
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0.53 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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